Doxofylline-d4
Description
X-Ray Powder Diffraction (XRPD)
Nuclear Magnetic Resonance (NMR)
Properties
CAS No. |
1346599-13-0 |
|---|---|
Molecular Formula |
C11H14N4O4 |
Molecular Weight |
270.281 |
IUPAC Name |
1,3-dimethyl-7-[(4,4,5,5-tetradeuterio-1,3-dioxolan-2-yl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C11H14N4O4/c1-13-9-8(10(16)14(2)11(13)17)15(6-12-9)5-7-18-3-4-19-7/h6-7H,3-5H2,1-2H3/i3D2,4D2 |
InChI Key |
HWXIGFIVGWUZAO-KHORGVISSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3OCCO3 |
Synonyms |
7-(1,3-Dioxolan-2-ylmethyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione-d4; _x000B_7-[1,3-(Dioxolan-d4)-2-ylmethyl)]theophylline; 2-(7’-Theophyllinemethyl)-1,3-_x000B_dioxolane-d4; ABC 12/3-d4; ABC 1213-d4; Ansimar-d4; Dioxyfilline-d4; Doxophylline-d4; Maxivent |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Doxofylline-d4 involves the deuteration of doxofylline. The general synthetic route includes the following steps:
Starting Materials: Anhydrous theophylline and bromoacetaldehyde ethylene acetal.
Reaction: Theophylline is reacted with bromoacetaldehyde ethylene acetal in the presence of a base to form doxofylline.
Deuteration: The doxofylline is then subjected to deuteration using deuterium oxide (D2O) or other deuterated reagents to replace the hydrogen atoms with deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of theophylline and bromoacetaldehyde ethylene acetal are reacted in industrial reactors.
Purification: The crude product is purified using techniques such as crystallization, filtration, and chromatography.
Deuteration: The purified doxofylline is then deuterated using industrial-scale deuteration methods to produce this compound.
Chemical Reactions Analysis
Types of Reactions
Doxofylline-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: It can also undergo reduction reactions under specific conditions.
Substitution: The compound can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Doxofylline-d4 is widely used in scientific research due to its unique properties:
Pharmacokinetics: It is used to study the absorption, distribution, metabolism, and excretion of doxofylline in the body.
Metabolic Pathways: Researchers use this compound to investigate the metabolic pathways and identify metabolites.
Drug Interactions: It helps in studying the interactions of doxofylline with other drugs.
Biological Studies: this compound is used in various biological studies to understand its effects on different biological systems.
Industrial Applications: It is used in the development of new formulations and drug delivery systems.
Mechanism of Action
Doxofylline-d4 exerts its effects primarily through the inhibition of phosphodiesterase enzymes. This inhibition leads to an increase in cyclic adenosine monophosphate (cAMP) levels, promoting smooth muscle relaxation and bronchodilation. Unlike other xanthines, doxofylline does not significantly bind to adenosine receptors, which contributes to its better safety profile. The molecular targets include phosphodiesterase enzymes, and the pathways involved are related to cAMP signaling.
Comparison with Similar Compounds
Comparison with Similar Compounds
Doxofylline-d4 vs. Theophylline
Theophylline, a classic xanthine bronchodilator, shares structural similarities with Doxofylline but lacks the dioxolane group. Key differences include:
- Mechanism of Action: Theophylline non-selectively inhibits phosphodiesterase (PDE) and antagonizes adenosine receptors (A1/A2), contributing to side effects like tachycardia and CNS stimulation . In contrast, Doxofylline selectively inhibits PDE-IV and lacks significant adenosine receptor antagonism, reducing adverse effects .
- Pharmacokinetics: Theophylline undergoes extensive metabolism via CYP1A2, leading to narrow therapeutic indices and drug interactions (e.g., with warfarin, ciprofloxacin).
- Safety : Theophylline has a high risk of toxicity (seizures, arrhythmias) at plasma concentrations >20 µg/mL, whereas Doxofylline exhibits a wider safety margin, even at higher doses .
This compound vs. Other Xanthine Derivatives
- DPCPX (PD 116948): A selective adenosine A1 antagonist (Ki = 0.46 nM), DPCPX is used in receptor-binding studies. Unlike Doxofylline, it lacks PDE-IV inhibition, highlighting divergent therapeutic applications .
- DNMDP : A PDE3A inhibitor with cytotoxic effects, DNMDP operates through a Schlafen 12 (SLFN12)-dependent mechanism, unlike Doxofylline’s PDE-IV focus .
Deuterated Analogs in Research
Deuterium labeling (e.g., this compound) introduces isotopic stability without altering pharmacological activity, enabling tracer studies in mass spectrometry . This contrasts with non-deuterated analogs, which are metabolically active but harder to track in complex matrices .
Data Tables
Table 1: Molecular and Pharmacological Properties
| Property | Doxofylline | This compound | Theophylline | DPCPX |
|---|---|---|---|---|
| Molecular Formula | C${11}$H${14}$N${4}$O${4}$ | C${11}$H${10}$D${4}$N${4}$O$_{4}$ | C${7}$H${8}$N${4}$O${2}$ | C${13}$H${15}$ClN${4}$O${2}$ |
| Molecular Weight | 266.25 | 270.28 | 180.16 | 318.74 |
| CAS Number | 69975-86-6 | 1346599-13-0 | 58-55-9 | 102146-07-6 |
| Primary Target | PDE-IV | N/A (Research) | PDE, Adenosine | Adenosine A1 |
| CYP Interaction | None | N/A | CYP1A2, 2E1, 3A4 | N/A |
Discussion of Conflicting Evidence
A notable discrepancy exists regarding Doxofylline’s adenosine receptor activity. While and assert that Doxofylline lacks significant adenosine antagonism, and describe it as an adenosine A1 antagonist. This may reflect differences in experimental conditions or assay sensitivity. Theophylline’s adenosine effects are well-documented, but Doxofylline’s primary mechanism is PDE-IV inhibition, with adenosine interactions being minimal or context-dependent .
Biological Activity
Doxofylline-d4, a deuterated analog of doxofylline, is a xanthine derivative known for its bronchodilator and anti-inflammatory properties. This article explores its biological activity, focusing on pharmacokinetics, mechanisms of action, and comparative efficacy with traditional xanthines like theophylline.
Overview of this compound
Doxofylline is primarily used in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Its structure differs from theophylline due to the presence of a dioxolane group, which contributes to its unique pharmacological profile. This compound is synthesized by replacing hydrogen atoms with deuterium, which potentially alters its metabolic stability and biological activity.
Pharmacokinetics
Comparative Pharmacokinetic Studies:
Recent studies have shown that deuteration affects the pharmacokinetics of doxofylline. In a comparative study involving mice and minipigs, it was observed that the area under the curve (AUC) for this compound decreased significantly compared to non-deuterated doxophylline, particularly after oral administration (44% reduction) . This suggests that deuterium substitution may influence first-pass metabolism.
| Compound | AUC Reduction (%) | Animal Model | Administration Route |
|---|---|---|---|
| Doxofylline | 0 | Mice | Oral |
| This compound | 44 | Mice | Oral |
| Doxofylline-d7 | 40 | Mice | Oral |
Doxofylline exerts its effects primarily through inhibition of phosphodiesterase (PDE), leading to increased levels of cyclic adenosine monophosphate (cAMP). This results in bronchodilation and reduced inflammation. Unlike other xanthines, doxofylline has minimal affinity for adenosine receptors, which contributes to its improved safety profile .
Key Mechanisms:
- PDE Inhibition: Prevents degradation of cAMP.
- Anti-inflammatory Activity: Reduces inflammatory cell activation.
- Bronchodilation: Relaxes airway smooth muscle.
Efficacy and Safety Profile
A long-term clinical trial (LESDA) evaluated the efficacy and safety of doxofylline in asthmatic patients. Over one year, patients receiving doxofylline showed significant improvements in forced expiratory volume in one second (FEV1) and reduced asthma events compared to baseline measurements. The most common adverse events included nausea and headache, but no serious adverse events were reported .
| Outcome Measure | Baseline Change | P-value |
|---|---|---|
| FEV1 Improvement (%) | +16.90 ± 1.81 | P < 0.001 |
| Asthma Events Reduction | -0.57 ± 0.18 | P < 0.05 |
| Salbutamol Use Reduction (puffs/day) | -1.48 ± 0.25 | P < 0.01 |
Case Studies
- Efficacy in COPD: A comparative study between doxofylline and theophylline in COPD patients demonstrated similar improvements in spirometric parameters for both drugs; however, doxofylline was associated with fewer side effects .
- Inflammation Models: In animal models of lung injury induced by Pseudomonas aeruginosa, doxofylline showed significant protective effects against lung edema and inflammation compared to controls .
Q & A
Q. What methodologies are suitable for investigating this compound’s tissue-specific distribution in rodent models?
- Methodological Answer : Employ quantitative whole-body autoradiography (QWBA) or matrix-assisted laser desorption/ionization (MALDI) imaging mass spectrometry. Correlate tissue concentrations with pharmacodynamic outcomes (e.g., lung vs. plasma ratios) to assess target engagement .
Guidance for Rigorous Research Design
- Data Contradiction Analysis : Apply triangulation by combining in vitro, in vivo, and in silico data (e.g., molecular docking for PDE binding affinity) to reconcile conflicting results .
- Ethical and Feasibility Checks : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during study design to ensure alignment with academic and regulatory standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
